4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride
Description
Crystallographic Analysis and Molecular Configuration
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride (C₉H₂₀Cl₂N₂O₂) features a piperidine ring substituted at the 1-position with a butanoic acid chain and at the 4-position with a primary amine group. While direct single-crystal X-ray diffraction data for this compound remain unpublished, structural inferences can be drawn from related piperidine-carboxylic acid derivatives. For example, the crystal structure of isonipecotic acid (piperidine-4-carboxylic acid) adopts a chair conformation with the carboxylate group equatorial to the ring. By analogy, the piperidine ring in this compound likely assumes a chair configuration, minimizing steric strain between the 4-amino group and the 1-butylcarboxylic acid substituent.
The dihydrochloride salt introduces two chloride counterions, which protonate the primary amine (NH₃⁺) and the tertiary piperidine nitrogen (NH⁺). This charge distribution is stabilized by ionic interactions with Cl⁻ ions in the lattice. The butanoic acid moiety remains protonated (COOH) in the solid state, as evidenced by infrared spectra of similar compounds showing characteristic C=O stretching near 1700 cm⁻¹.
Table 1: Hypothetical bond lengths and angles based on analogous piperidine derivatives
| Bond/Angle | Value (Å/°) |
|---|---|
| C-N (piperidine) | 1.47–1.49 |
| C-C (piperidine) | 1.53–1.55 |
| N-C (butanoic acid) | 1.46–1.48 |
| C-O (carboxylic) | 1.24–1.26 |
| Chair conformation | 55–60° |
Protonation States in Aqueous Solutions
In aqueous environments, the protonation states of this compound depend on pH:
- Below pH 3: Both the primary amine (pKa ≈ 9–10) and piperidine nitrogen (pKa ≈ 7–8) remain fully protonated (NH₃⁺ and NH⁺), while the carboxylic acid stays protonated (COOH).
- pH 4–6: The carboxylic acid deprotonates (COO⁻; pKa ≈ 4.5), forming a zwitterion with the amines still protonated.
- Above pH 9: The primary amine deprotonates (NH₂), leaving the piperidine nitrogen partially protonated.
Figure 1: Protonation equilibria in aqueous solution:
- Species A (pH < 3): NH₃⁺ (primary amine), NH⁺ (piperidine), COOH
- Species B (pH 4–6): NH₃⁺, NH⁺, COO⁻
- Species C (pH > 9): NH₂, NH, COO⁻
Electrostatic potential maps of analogous compounds reveal localized positive charges at the protonated amines and negative charge at the carboxylate, driving hydration shell formation.
Hydrogen Bonding Network in Solid-State Forms
The solid-state structure is stabilized by a three-dimensional hydrogen-bonding network:
- N-H∙∙∙Cl⁻ interactions: Protonated amines donate hydrogen bonds to chloride ions (N-H∙∙∙Cl ≈ 2.1–2.3 Å).
- O-H∙∙∙O=C linkages: Carboxylic acid groups form dimers via O-H∙∙∙O bonds (≈1.8 Å).
- C-H∙∙∙Cl contacts: Alkyl C-H groups weakly interact with Cl⁻ (≈3.3 Å).
These interactions create alternating polar (amine/carboxylate) and nonpolar (piperidine/butyl) layers, as observed in isonipecotic acid derivatives. The lattice energy is further enhanced by van der Waals forces between hydrophobic regions.
Table 2: Hypothetical hydrogen-bond parameters
| Donor-Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| NH₃⁺∙∙∙Cl⁻ | 2.15 | 165 |
| NH⁺∙∙∙Cl⁻ | 2.25 | 160 |
| COOH∙∙∙O=C | 1.82 | 175 |
Comparative Conformational Analysis with Free Base Form
The free base form (C₉H₁₈N₂O₂) exhibits distinct conformational features compared to the dihydrochloride salt:
Piperidine Ring Geometry:
Butanoic Acid Orientation:
- Free base: The carboxylate group (COO⁻) repels the deprotonated primary amine (NH₂), favoring an extended conformation.
- Dihydrochloride: Protonated amines (NH₃⁺/NH⁺) attract the carboxylate via electrostatic forces, inducing a folded geometry.
Thermodynamic Stability:
Molecular dynamics simulations of related compounds suggest the salt form reduces conformational flexibility by 30–40%, locking the piperidine ring in a rigid chair state.
Properties
IUPAC Name |
4-(4-aminopiperidin-1-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c10-8-3-6-11(7-4-8)5-1-2-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKURZTPJBZVFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Activation of Amino Acid Derivatives
- N-protective groups (e.g., tert-butoxycarbonyl (BOC), benzyloxycarbonyl (Cbz)) are introduced on the amino group to prevent unwanted side reactions during synthesis.
- The carboxyl group is often converted into an active ester or imidazolide to facilitate coupling.
Formation of Key Intermediates
- The activated amino acid derivative (e.g., imidazolide of N-BOC-2-amino-2-phenyl-acetic acid) is reacted with a magnesium enolate of malonic acid monoester in a solvent mixture of tetrahydrofuran (THF) and a polar aprotic solvent like dimethylsulfoxide (DMSO).
- This reaction proceeds at ambient temperature, leading to esters of protected (4S)-oxo-3-amino-4-butanoic acid derivatives with high yields.
Alkali Metal Salt Formation and Purification
- The ester intermediates are converted into their alkali metal salts (e.g., sodium or potassium salts) by reaction with alkali metal hydroxides in aqueous media at temperatures below 20 °C.
- This step aids purification by precipitation and removal of impurities.
- The salts can be acidified with hydrochloric acid to regenerate the free acid or converted directly to the dihydrochloride salt.
Catalytic Hydrogenation
- The protected esters or salts are subjected to catalytic hydrogenation to remove protective groups and reduce oxo groups, yielding the target amino acid derivatives.
- This step produces a mixture of diastereoisomers, which can be separated if necessary.
Final Salt Formation
- The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvent System | Temperature | Notes |
|---|---|---|---|---|
| Activation of amino acid | Imidazole, N-protective group reagents | THF | Ambient | Formation of imidazolide intermediate |
| Coupling with magnesium enolate | Magnesium enolate of malonic acid monoester | THF/DMSO mixture | Ambient | High yield, improved solubility |
| Alkali metal salt formation | NaOH, KOH, LiOH | Hexane/water | < 20 °C | Precipitation aids purification |
| Catalytic hydrogenation | Hydrogen gas, Pd/C catalyst | Suitable solvent (e.g., ethanol) | Room temperature | Removes protective groups |
| Salt formation | HCl (concentrated or aqueous) | Water or organic solvent | Room temperature | Formation of dihydrochloride salt |
Purification Techniques
- Chromatography : Silica gel column chromatography using ethyl acetate/hexane mixtures (typically 10:90) efficiently separates desired esters from impurities.
- Recrystallization : Hot acetonitrile is used for recrystallization to enhance purity.
- Washing : Multiple aqueous washes with sodium carbonate, potassium bisulfate, and sodium chloride solutions remove residual inorganic salts and impurities.
Summary Table of Synthetic Route
| Stage | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1. N-protection | Protection of amino group | BOC, Cbz, or other protective groups | Protected amino acid derivative |
| 2. Activation | Formation of imidazolide | Imidazole, activating agents | Activated intermediate |
| 3. Coupling | Reaction with magnesium enolate | Magnesium enolate, THF/DMSO | Protected ester intermediate |
| 4. Salt formation | Conversion to alkali metal salt | NaOH, KOH, LiOH, hexane/water | Purified salt intermediate |
| 5. Catalytic hydrogenation | Removal of protective groups and reduction | H2, Pd/C catalyst | Free amino acid derivative |
| 6. Salt formation | Formation of dihydrochloride salt | HCl | Final product: this compound |
Research Findings and Industrial Relevance
- The use of THF/DMSO solvent mixtures significantly improves yields and purity compared to THF alone.
- Intermediate alkali metal salt formation is a strategic purification step that enhances product quality and facilitates scale-up.
- Catalytic hydrogenation allows for efficient deprotection and reduction in one step, reducing process complexity.
- The final dihydrochloride salt form is preferred for its enhanced solubility and stability, critical for pharmaceutical applications.
- The described process is amenable to industrial scale-up using automated systems and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties
| Compound | Molecular Weight | Core Structure | Functional Groups | Primary Application |
|---|---|---|---|---|
| 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride (Target) | ~257.9 g/mol | Piperidine + butanoic acid | Amino, carboxylic acid, HCl salt | Pharmaceutical (inferred) |
| Benzyl 4-aminopiperidine-1-carboxylate | 234.29 g/mol | Piperidine + benzyl carbamate | Amino, carbamate | Research chemical |
| Levocetirizine dihydrochloride | 461.81 g/mol | Piperazine + carboxylic acid | Chlorophenyl, carboxylic acid, HCl salt | Antihistamine |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 292.2 g/mol | Piperidine + pyridine ketone | Aminomethyl, ketone, HCl salt | Research/development |
| 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride | 294.18 g/mol | Piperidine + pyridine | Amino, carboxylic acid, HCl salt | Research |
Key Observations :
- Aminopiperidine Core: The target and compound share the 4-aminopiperidine motif, which is advantageous for interacting with biological targets due to its basic nitrogen and conformational flexibility .
- Carboxylic Acid vs. Carbamate/Ketone: The target’s butanoic acid group distinguishes it from the benzyl carbamate () and pyridine ketone (), likely enhancing hydrophilicity and ionic interactions in physiological systems .
- Salt Forms: Dihydrochloride salts (Target, ) improve solubility compared to non-salt forms (), critical for drug delivery .
Physical and Chemical Properties
Key Observations :
Key Observations :
- Limited toxicological data for the target compound necessitate precautionary measures aligned with dihydrochloride analogs (e.g., ) .
- Benzyl 4-aminopiperidine-1-carboxylate’s undefined hazards underscore the need for stringent PPE .
Biological Activity
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is . It contains a piperidine ring, which is known for its versatility in drug design. The presence of the amino group and the butanoic acid moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Similar compounds have been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. The piperidine structure allows this compound to mimic natural substrates, facilitating binding to active sites of enzymes and receptors, thereby influencing various biological pathways .
1. Neuropharmacological Effects
Research indicates that derivatives of piperidine, including this compound, may exhibit neuroprotective effects. For example, studies have suggested that compounds with similar structures can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing conditions like Alzheimer's disease .
2. Antimicrobial Activity
Preliminary studies have shown that piperidine derivatives possess antimicrobial properties. The biological efficacy against various bacterial strains suggests potential applications in treating infections .
3. Anticancer Potential
Piperidine derivatives have been evaluated for their anticancer properties. Some studies indicate that they can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Case Studies
- Acetylcholinesterase Inhibition :
- Antimicrobial Screening :
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-aminopiperidine with a butanoic acid derivative (e.g., bromobutanoic acid) in methanol or ethanol under reflux conditions to form the piperidine-butyl backbone .
- Step 2 : Acidification with hydrochloric acid to yield the dihydrochloride salt, enhancing aqueous solubility .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to achieve >95% purity .
Key Considerations : Optimize reaction time (6–12 hours) and stoichiometric ratios (1:1.2 amine-to-acid) to minimize byproducts like unreacted piperidine derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical Methods :
- NMR Spectroscopy : Confirm the presence of the piperidine NH (δ 1.5–2.5 ppm) and butanoic acid COOH (δ 2.3–2.7 ppm) protons .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+ at m/z 235.2 (free base) or 307.2 (dihydrochloride) .
- Elemental Analysis : Validate Cl⁻ content (theoretical: ~23.1%) to confirm salt formation .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., GABAergic vs. non-GABAergic effects) be resolved?
Methodological Strategies :
- Assay Standardization : Compare results across studies using identical in vitro models (e.g., rat cortical neurons for GABA uptake inhibition) and buffer conditions (pH 7.4, 37°C) .
- Structural Analogs : Test halogen-substituted analogs (e.g., bromophenyl derivatives) to isolate steric/electronic effects on receptor binding .
- Dose-Response Curves : Establish EC₅₀ values in parallel assays to differentiate target-specific activity from off-target effects .
Case Example : A 2021 study found that 3-bromophenyl derivatives exhibited 10-fold higher GABA uptake inhibition than the parent compound, suggesting substituent-driven activity .
Q. What experimental designs are recommended to study its interaction with GABA receptors?
Stepwise Approach :
Radioligand Binding Assays : Use [³H]-GABA or [³H]-tiagabine to measure competitive displacement in synaptosomal preparations .
Functional Assays : Patch-clamp electrophysiology on HEK293 cells expressing recombinant GABA transporters (GAT-1/GAT-3) to quantify uptake inhibition .
Subtype Selectivity : Compare IC₅₀ values across GABA receptor subtypes (e.g., α1β2γ2 vs. α5β3γ2) using transfected cell lines .
Data Interpretation : Normalize results to positive controls (e.g., nipecotic acid for GABA uptake inhibition) to account for inter-assay variability .
Q. How can researchers validate quantification methods in biological matrices (e.g., plasma, brain tissue)?
Method Validation Protocol :
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (10,000 ×g, 10 min) .
- LC-MS/MS Parameters :
- Column: HILIC (hydrophilic interaction liquid chromatography)
- Ionization: Positive ESI mode (MRM transition: m/z 307.2 → 235.2)
- Lower Limit of Quantification (LLOQ): 1 ng/mL .
- Matrix Effects : Spike blank matrices with deuterated internal standards (e.g., d₄-4-aminopiperidine) to correct for ion suppression/enhancement .
Safety and Stability
Q. What are the recommended safety protocols for handling this compound?
PPE and Procedures :
- Respiratory Protection : NIOSH-approved N95 masks to avoid inhalation of fine powders .
- Gloves : Nitrile gloves (≥0.1 mm thickness) to prevent dermal exposure .
- Storage : In airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
First Aid : Immediate eye irrigation with 0.9% saline (15 minutes) and medical consultation for accidental exposure .
Structural and Functional Comparisons
Q. How does structural modification (e.g., halogen substitution) influence bioactivity?
Comparative Analysis :
Q. What methodologies are used to study its pharmacokinetics (ADME)?
ADME Profiling :
- Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4 to predict intestinal absorption .
- Metabolism : Incubation with human liver microsomes (HLMs) and NADPH to identify cytochrome P450-mediated metabolites .
- Excretion : Radiolabeled (¹⁴C) tracer studies in rodents to quantify renal vs. fecal clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
